3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAFFHLAWVPTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances. This suggests that the compound may interact with its targets by binding to dopamine and serotonin receptors, thereby modulating their activity.
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Biological Activity
3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.3 g/mol. The structure features a pyridazine core substituted with piperazine and piperidine moieties, which are known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyridazine core. Subsequent steps include the introduction of piperazine and piperidine groups through nucleophilic substitution reactions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to enhance yields.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown promising results against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 6.3 to 23 µM .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. For example, related compounds have demonstrated potent inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition can be as low as 0.22 µM .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of bromobenzoyl and piperazine moieties suggests a mechanism involving receptor modulation and enzyme inhibition, which can lead to alterations in biological pathways relevant to disease processes.
Study on Antimycobacterial Activity
A study published in 2022 highlighted the efficacy of various chemical entities against M. tuberculosis. Among these, compounds structurally related to this compound were selected for further investigation due to their high potency and selectivity against bacterial cells compared to eukaryotic cells .
Neuropharmacological Assessment
Another study explored the neuropharmacological properties of piperazine derivatives, including the subject compound. It was found that these derivatives could act as dopamine and serotonin antagonists, offering potential therapeutic avenues for psychiatric disorders.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.3 g/mol |
| Antimycobacterial MIC (µM) | 6.3 - 23 |
| AChE IC50 (µM) | 0.22 |
| Structure Complexity Rating | 493 |
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
- Bromine vs. Other Halogens: The 3-bromobenzoyl group (target compound) introduces steric bulk and lipophilicity (logP ↑) compared to 3-chlorophenylsulfonyl ( , CAS 1014025-90-1), which features a sulfonyl linker and chlorine atom. lists bromobenzoyl derivatives (2-, 3-, and 4-bromo isomers) with 3,4,5-trimethylpyrazol-1-yl at position 6. The 3-bromo isomer may exhibit distinct electronic effects due to the meta-substitution pattern .
- The methylpyrazol-1-yl group at position 6 may reduce steric hindrance relative to piperidine . (CAS 1020501-84-1) features a 4-methylbenzoyl group, which balances lipophilicity and metabolic stability. The 3,4,5-trimethylpyrazol-1-yl substituent introduces higher steric bulk than piperidine .
Substituent Variations at Position 6
- Piperidin-1-yl vs. In contrast, pyrazol-1-yl groups (e.g., , 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) are aromatic and may participate in hydrogen bonding, affecting target affinity . (CAS 1013820-44-4) includes a 3,4,5-trimethylpyrazol-1-yl group, which increases hydrophobicity and steric shielding compared to piperidine .
Electronic and Steric Effects
- The 3-bromobenzoyl group in the target compound likely increases electron density on the pyridazine ring due to resonance effects, whereas sulfonyl groups ( ) withdraw electrons.
- Piperidine’s flexibility at position 6 may allow better conformational adaptation in binding pockets compared to rigid pyrazole derivatives.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Drug Design : Piperidine at position 6 may improve metabolic stability over pyrazole derivatives, as saturated rings are less prone to oxidative metabolism.
- Solubility : The 3-bromobenzoyl group’s lipophilicity could necessitate formulation adjustments, whereas methoxy or methyl groups ( ) offer better aqueous solubility.
- Binding Affinity : Steric bulk from trimethylpyrazole ( ) might hinder target engagement compared to piperidine’s flexibility.
Q & A
Basic: What are the common synthetic routes for 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Pyridazine Formation : A pyridazine core is functionalized via nucleophilic substitution or coupling reactions. For example, halogenated pyridazine intermediates react with piperazine derivatives under basic conditions (e.g., NaH in DMF at 60–80°C) .
Bromobenzoyl Incorporation : 3-Bromobenzoyl chloride is coupled to the piperazine moiety using a Schotten-Baumann reaction (e.g., in dichloromethane with triethylamine as a base) .
Piperidine Attachment : A Buchwald-Hartwig amination or nucleophilic aromatic substitution introduces the piperidine group at the 6-position .
Key Considerations : Optimize reaction time, solvent polarity, and temperature to avoid side products. Purity is confirmed via HPLC and NMR .
Basic: How is the structural integrity of this compound validated?
Answer:
Structural characterization employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; aromatic protons from bromobenzoyl at δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H] calculated for CHBrNO: 452.09) .
- X-ray Crystallography : Resolves stereochemistry and packing motifs, though limited to crystalline derivatives .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., varying IC values in kinase assays) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols per NIH guidelines .
- Compound Purity : Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) to ensure >95% purity .
- Target Selectivity : Perform counter-screens against related receptors (e.g., GPCR panels) to rule off-target effects .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?
Answer:
SAR studies focus on:
Piperazine Modifications : Replacing 3-bromobenzoyl with electron-withdrawing groups (e.g., sulfonyl) enhances receptor binding affinity (ΔG = -2.3 kcal/mol) .
Pyridazine Substitutions : Introducing methyl groups at the 4-position improves metabolic stability (t increased from 1.2 to 4.7 hours in microsomal assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
